molecular formula C12H13NO3 B8427547 3-(4-oxopentyl)-3H-benzoxazol-2-one

3-(4-oxopentyl)-3H-benzoxazol-2-one

Cat. No.: B8427547
M. Wt: 219.24 g/mol
InChI Key: GUAUAJJTVQNCPK-UHFFFAOYSA-N
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Description

3-(4-Oxopentyl)-3H-benzoxazol-2-one is a chemical compound built upon the privileged 3H-benzoxazol-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Benzoxazole derivatives are extensively investigated for their diverse biological activities, positioning them as valuable precursors and intermediates for developing new therapeutic agents . Researchers explore this chemical class for its potential to yield compounds with antibacterial and antifungal properties against various Gram-positive, Gram-negative, and fungal strains . Furthermore, the benzoxazolone core is a key structure in anticancer research, with certain derivatives demonstrating promising in vitro cytotoxicity against human cancer cell lines, including pancreatic adenocarcinoma and non-small cell lung carcinoma . The structure-activity relationship (SAR) studies indicate that substitutions on the benzoxazolone core, such as the 4-oxopentyl chain in this compound, can be critical for modulating biological activity, influencing factors like potency and selectivity . The specific pentyl ketone side chain may offer a versatile handle for further chemical functionalization or influence the molecule's interaction with biological targets. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-(4-oxopentyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H13NO3/c1-9(14)5-4-8-13-10-6-2-3-7-11(10)16-12(13)15/h2-3,6-7H,4-5,8H2,1H3

InChI Key

GUAUAJJTVQNCPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCN1C2=CC=CC=C2OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Cytotoxicity and Anticancer Activity
  • 6-[3-(4-Trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one (Compound 4): This analog () demonstrated the highest cytotoxicity among synthesized chalcone-benzoxazolone hybrids, with a CC50 value of 0.11 μM against HSC-2 cancer cells. Its potency-selectivity expression (PSE) value (5.6) surpassed reference drugs like 5-fluorouracil (5-FU) and doxorubicin (DXR) . The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, improving membrane permeability and target binding. Comparison: Unlike 3-(4-oxopentyl)-3H-benzoxazol-2-one, Compound 4 features a propenoyl-linked aryl group, which likely contributes to its superior cytotoxicity.
  • 3-[(4-Fluorophenyl)methyl]-1,3-benzoxazol-2-one (CAS: 190074-23-8): This fluorinated analog () has a benzyl group substituted with fluorine. Fluorine atoms often improve metabolic stability and bioavailability.
Enzyme Inhibition and Carbonic Anhydrase (CA) Interactions
  • Chalcone-Benzoxazolone Hybrids (Compounds 1–8): Several analogs in this class () exhibited CA inhibitory activity, with IC50 values ranging from 0.12 to >100 μM. The presence of electron-withdrawing groups (e.g., trifluoromethyl, methoxy) correlated with stronger inhibition . However, its aliphatic chain might reduce aromatic stacking interactions compared to aryl-substituted analogs.
Physicochemical Properties
  • 4-Oxopentyl 4-Methylbenzoate (2c): This ester derivative () shares the 4-oxopentyl chain but lacks the benzoxazolone core. Its synthesis via nucleophilic substitution highlights the reactivity of the 4-oxopentyl moiety in forming stable esters .
  • 6-(4-Hydroxybutanoyl)-3H-1,3-benzoxazol-2-one (CAS: 140623-61-6): This analog () contains a hydroxylated butanoyl group. The hydroxyl group increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the 4-oxopentyl chain’s ketone .

Preparation Methods

N-Alkylation of Benzoxazolone Precursors

Direct N-alkylation of benzoxazolones remains challenging due to the low nucleophilicity of the ring nitrogen. However, advances in phase-transfer catalysis and microwave-assisted reactions have enabled efficient alkylation. For example, N-alkyl-N-arylhydroxylamines serve as intermediates, where alkylation with halides or epoxides introduces side chains prior to cyclization.

Cyclization of Functionalized Precursors

Cyclocarbonylation of ortho-aminophenol derivatives with phosgene or urea under microwave irradiation provides rapid access to benzoxazolones. Substituents on the aminophenol precursor dictate the final product’s substitution pattern, enabling the incorporation of ketone-containing side chains during precursor synthesis.

Metal-Catalyzed Methods

Palladium-catalyzed cyclizations, such as those involving vinyl azides and CO₂, offer atom-economic routes to benzoxazolones. These methods tolerate diverse functional groups, making them suitable for synthesizing derivatives with sensitive ketone moieties.

Preparation Methods of 3-(4-Oxopentyl)-3H-Benzoxazol-2-One

N-Alkylation Using 4-Oxopentyl Halides

Procedure :

  • Alkylation of Benzoxazolone :
    Benzoxazol-2-one (1.0 equiv) is treated with 4-oxopentyl bromide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base at 80°C for 12 h.

  • Purification :
    The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/EtOAc, 3:1).

Yield : 58–65%
Challenges : Competing O-alkylation and ketone stability under basic conditions necessitate careful optimization of base strength and reaction time.

Trichloroacetylation and Cyclization from N-Alkyl-N-Arylhydroxylamines

Procedure (Adapted from):

  • Nitroarene Reduction :
    2-Nitrophenol is partially reduced to N-arylhydroxylamine using Zn/HCl.

  • N-Alkylation :
    The hydroxylamine is alkylated with 4-oxopentyl bromide in ethanol at 50°C for 6 h.

  • Trichloroacetylation and Cyclization :
    The N-alkyl-N-arylhydroxylamine is treated with trichloroacetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 25°C for 4 h, yielding the target compound via O-trichloroacetylation and intramolecular cyclization.

Yield : 72–78%
Advantages : Mild conditions preserve the ketone functionality; no metal catalysts required.

Palladium-Catalyzed Cyclization of Vinyl Azides

Procedure (Adapted from):

  • Substrate Preparation :
    4-Oxopentyl-substituted benzyl vinyl azide is synthesized via azide-alkyne cycloaddition.

  • Cyclization :
    The azide (1.0 equiv) is reacted with CO₂ (1 atm) in N-methylpyrrolidone (NMP) using PdCl₂ (0.05 equiv) and IPr ligand (0.1 equiv) at 80°C for 48 h.

  • Workup :
    The mixture is concentrated, extracted with ethyl acetate, and purified via column chromatography.

Yield : 50–53%
Limitations : Requires specialized azide precursors and noble metal catalysts.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield Advantages Limitations
N-Alkylation K₂CO₃, DMF, 80°C58–65%Simple setup; no metal catalystsLow yield; competing O-alkylation
Trichloroacetylation Trichloroacetyl chloride, Et₃N72–78%High yield; ketone stabilityMulti-step precursor synthesis
Pd-Catalyzed PdCl₂, CO₂, NMP, 80°C50–53%Atom-economic; single-pot reactionHigh catalyst cost; long reaction time

Experimental Procedures and Optimization

Key Findings :

  • Microwave Assistance : Microwave irradiation (140°C, 15 min) during cyclization steps reduces reaction time by 60% compared to conventional heating.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, NMP) enhance alkylation and cyclization rates but may require stringent drying to prevent ketone hydration.

  • Ligand Screening : Bulky N-heterocyclic carbene ligands (e.g., IPr) improve Pd-catalyzed cyclization efficiency by mitigating side reactions .

Q & A

Q. What are the standard synthetic routes for 3-(4-oxopentyl)-3H-benzoxazol-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of 2-aminophenol with a carbonyl derivative (e.g., 4-oxopentyl aldehyde or ketone) under acidic or catalytic conditions. For example, SnO₂-catalyzed cyclization of 2-aminophenol with CO₂ has been reported for similar benzoxazolones, achieving moderate yields (~56% conversion under optimized conditions) . Solvent choice (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalyst type (acid vs. metal oxides) significantly impact reaction efficiency.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and ring connectivity (e.g., distinguishing oxopentyl chain integration into the benzoxazole core) .
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • IR spectroscopy : To identify carbonyl (C=O) and oxazole ring vibrations .

Q. What are the known biological activities of benzoxazolone derivatives, and how might the 4-oxopentyl substituent modulate these effects?

Benzoxazolones exhibit antimicrobial, antifungal, and anti-inflammatory properties. The 4-oxopentyl group may enhance lipophilicity, improving membrane permeability, or introduce steric effects that alter target binding (e.g., enzyme inhibition) . Preliminary assays should compare activity against parent compounds lacking this substituent.

Advanced Research Questions

Q. How can conflicting data on reaction yields for benzoxazolone derivatives be resolved?

Discrepancies often arise from variations in catalysts (e.g., SnO₂ vs. Sn(Oct)₂) or solvent polarity. Systematic optimization using design-of-experiments (DoE) approaches can identify critical parameters. For example, SnO₂ may favor cyclization, while Sn(Oct)₂ promotes alkylation side reactions . Kinetic studies (e.g., in situ monitoring via HPLC) can clarify pathway dominance .

Q. What strategies are effective for purifying this compound from by-products like unreacted 2-aminophenol or oligomers?

Advanced techniques include:

  • Column chromatography : Using gradient elution (hexane/ethyl acetate) to separate polar by-products .
  • Recrystallization : Optimizing solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals .
  • HPLC-PDA : For detecting trace impurities (<0.1%) in final products .

Q. How can computational modeling predict the biological target interactions of this compound?

Molecular docking (e.g., Glide XP) and MD simulations can model binding modes. For example, benzoxazolone cores often occupy hydrophobic pockets, while the 4-oxopentyl chain may engage in hydrogen bonding or π-π stacking with residues like Tyr36 or Phe113 in enzyme active sites . Free energy perturbation (FEP) calculations can quantify substituent effects on binding affinity .

Q. What analytical challenges arise in detecting degradation products of this compound under physiological conditions?

Hydrolysis of the oxazole ring or oxidation of the ketone group can generate reactive intermediates. Hyphenated techniques like LC-MS/MS or GC-TOF are critical for identifying low-abundance degradants. Accelerated stability studies (40°C/75% RH) coupled with mass spectral libraries enable rapid profiling .

Methodological and Regulatory Considerations

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the 4-oxopentyl substituent's role?

  • Synthesize analogs with varying chain lengths (e.g., 3-oxopentyl vs. 5-oxoheptyl) or substituents (e.g., ester vs. ketone).
  • Test against biological targets (e.g., microbial growth inhibition) and correlate results with computational descriptors (logP, polar surface area) .
  • Use QSAR models to predict activity cliffs and optimize substituent geometry .

Q. What regulatory guidelines apply to preclinical testing of this compound?

  • Safety protocols : Follow OECD 423 for acute toxicity and ICH M7 for mutagenicity assessment .
  • Ethical compliance : Avoid in vivo studies until in vitro efficacy and selectivity are validated. Non-FDA-approved compounds require explicit institutional review .

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